molecular formula C9H12O B072363 2-Phenyl-1-propanol CAS No. 1123-85-9

2-Phenyl-1-propanol

Cat. No.: B072363
CAS No.: 1123-85-9
M. Wt: 136.19 g/mol
InChI Key: RNDNSYIPLPAXAZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that the compound has a polar character due to the presence of a hydroxyl group, which can participate in hydrogen bonding . This property may influence its interactions with enzymes, proteins, and other biomolecules. Specific interactions with biomolecules have not been reported in the literature.

Cellular Effects

It is known that similar compounds can influence cell function by interacting with cellular membranes or proteins

Temporal Effects in Laboratory Settings

The compound has a boiling point of 110-111 °C/10 mmHg and a density of 0.975 g/mL at 25 °C , suggesting that it is relatively stable under normal laboratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-1-propanol can be synthesized through several methods. One common method involves the reduction of 2-Phenylpropan-1-one using sodium borohydride or lithium aluminum hydride as reducing agents . Another method involves the Grignard reaction between phenylmagnesium bromide and propylene oxide .

Industrial Production Methods: On an industrial scale, this compound is produced by the catalytic hydrogenation of 2-Phenylpropan-1-one. This process typically uses a palladium or nickel catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides, and alcohols.

Major Products Formed:

    Oxidation: 2-Phenylpropan-1-one.

    Reduction: 2-Phenylpropan-1-amine.

    Substitution: Various ethers and esters depending on the substituents used.

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-1-propanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry .

Properties

IUPAC Name

2-phenylpropan-1-ol
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InChI

InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDNSYIPLPAXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC=C1
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID8037756
Record name 2-Phenylpropan-1-ol
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Molecular Weight

136.19 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Sweet floral lilac, hyacinth type aroma
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Boiling Point

113.00 to 114.00 °C. @ 14.00 mm Hg
Record name 2-Phenyl-1-propanol
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Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
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Density

0.971-0.978
Record name beta-Methylphenethyl alcohol
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CAS No.

1123-85-9
Record name 2-Phenyl-1-propanol
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Synthesis routes and methods I

Procedure details

A mixture of (4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone (XLI, Isomer I, 2.651 g, 8.57 mmol) in THF (10 ml) is added dropwise to a cooled slurry of lithium aluminum hydride (0.3518 g, 9.27 mmol) in THF (10 ml). After the mixture had stirred for 28 min at 0°, water (0.35 ml) is added and the mixture is stirred for 15 min. Sodium hydroxide (15% aqueous solution, 0.35 ml) is added and again the mixture is allowed to stir for 15 min. After the final addition of water (1.05 ml), the salts are removed by filtration and washed with ether. The combined filtrates are washed with saline, dried over magnesium sulfate and concentrated. The residue is chromatographed on silica gel eluting with ethyl acetate/hexane (15/85). The appropriate fractions are pooled and concentrated to give 2-phenylpropanol (XLIII, Isomer Ia), NMR (CDCl3) 1.28, 1.35, 2.95, 3.71 and 7.26 δ.
Name
(4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone
Quantity
2.651 g
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reactant
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10 mL
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0.3518 g
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10 mL
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0.35 mL
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0.35 mL
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1.05 mL
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reactant
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), 1.2 parts per hour of a 50 percent strength by weight solution of 2-methyl-2-phenyl-3-hydroxypropanal in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.3 part of 2-methyl-2-phenyl-3-hydroxypropanol per liter of catalyst per hour. The conversion is over 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol, 2-phenylpropanol and 2-methyl-2-phenyl-3-hydroxypropanal, 2-methyl-2-phenyl-propane-1,3-diol, of boiling point 143°-145° C./1 mbar (melting point 80°-82° C.), is obtained in an amount corresponding to 0.5405 part per hour. This is equivalent to a yield of 89% of theory, based on starting material.
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Synthesis routes and methods III

Procedure details

(1st step). 1,340 parts of 2-phenylpropanal, 450 parts of formamide, 95 parts of p-toluenesulfonic acid and 420 parts by volume of cyclohexane are refluxed for 41/2 hours at 95°-98° C. in a stirred apparatus equipped with a reflux condenser and water separator; 144 parts of water are separated off. The reaction mixture is subjected to fractional distillation. The distillate is extracted with 500 parts by volume of ether. Distillation of the ether extract under reduced pressure gives 118 parts of unconverted 2-phenylpropanol, whilst crystallization of the extraction residue and the distillation residue gives 947 parts of N-(2-phenyl-prop-1-enyl)-formamide, corresponding to a yield of 64.5% of theory, based on 2-phenylpropanol converted.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-1-propanol
Reactant of Route 2
2-Phenyl-1-propanol
Reactant of Route 3
2-Phenyl-1-propanol
Reactant of Route 4
2-Phenyl-1-propanol
Reactant of Route 5
2-Phenyl-1-propanol
Reactant of Route 6
2-Phenyl-1-propanol

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